7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole
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Overview
Description
7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole is a chemical compound characterized by the presence of bromine, trifluoromethyl, and sulphonyl groups attached to a benzoxazole ring
Preparation Methods
The synthesis of 7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The sulphonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole include:
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethyl and bromine groups but differs in the sulphonyl chloride functionality.
5-Bromo-7-(trifluoromethyl)-1H-indazole: Similar in having bromine and trifluoromethyl groups but differs in the core structure being an indazole instead of a benzoxazole.
The uniqueness of this compound lies in its specific combination of functional groups and the benzoxazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H3BrF3NO3S |
---|---|
Molecular Weight |
330.08 g/mol |
IUPAC Name |
7-bromo-5-(trifluoromethylsulfonyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO3S/c9-5-1-4(17(14,15)8(10,11)12)2-6-7(5)16-3-13-6/h1-3H |
InChI Key |
ONPSWWBCRBTQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CO2)Br)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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